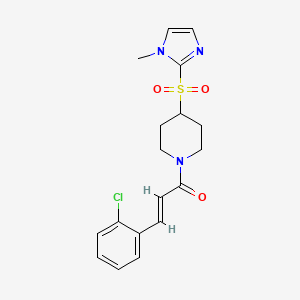
(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C22H24ClN3O2S, with a molecular weight of approximately 400.96 g/mol. The structure features a chlorophenyl group, a piperidine moiety, and an imidazole sulfonamide, which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine rings have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that the compound can inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest significant potential in treating conditions related to enzyme dysregulation.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These findings align with other studies indicating that piperidine derivatives often possess enzyme inhibition capabilities, which can be leveraged for therapeutic applications .
Cytotoxicity and Antitumor Activity
In addition to antibacterial and enzyme inhibition, preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have shown promising antitumor activity, indicating that similar compounds could potentially be developed from this class .
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized several piperidine derivatives and evaluated their biological activities. Among these, compounds similar to the target compound exhibited significant interactions with bovine serum albumin (BSA), indicating their potential bioavailability and pharmacological effectiveness .
科学研究应用
Chemical Properties and Structure
The compound has a complex molecular structure that includes a chlorophenyl group and a piperidine moiety, which are known for their biological activities. Its molecular formula is C20H22ClN3O3S with a molecular weight of approximately 421.92 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, making it a candidate for various biological assays.
Anticancer Activity
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group in the compound enhances its potential as an anticancer agent by improving solubility and bioavailability .
Antimicrobial Properties
Imidazole derivatives have also been recognized for their antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that it exhibits significant antibacterial effects, potentially making it useful in treating infections caused by resistant bacteria .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds. For example, one study synthesized a series of imidazole-based compounds and assessed their anticancer activity through in vitro assays. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-7,10,13,15H,8-9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZDWHSLUOKEE-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













